5-HYDROXY-2-METHYL-4-[(4-METHYLPIPERAZIN-1-YL)METHYL]-N-[4-(PROPAN-2-YL)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE
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Overview
Description
5-HYDROXY-2-METHYL-4-[(4-METHYLPIPERAZIN-1-YL)METHYL]-N-[4-(PROPAN-2-YL)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound with a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-2-METHYL-4-[(4-METHYLPIPERAZIN-1-YL)METHYL]-N-[4-(PROPAN-2-YL)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the hydroxy, methyl, and piperazine groups through various substitution and coupling reactions. Common reagents used in these reactions include halogenated benzofuran derivatives, piperazine, and isopropyl-substituted phenyl groups. Reaction conditions often involve the use of catalysts such as palladium on carbon and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-HYDROXY-2-METHYL-4-[(4-METHYLPIPERAZIN-1-YL)METHYL]-N-[4-(PROPAN-2-YL)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the benzofuran core or the piperazine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the benzofuran core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated derivatives and strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a benzofuranone derivative, while substitution reactions can introduce various alkyl or aryl groups to the benzofuran core.
Scientific Research Applications
5-HYDROXY-2-METHYL-4-[(4-METHYLPIPERAZIN-1-YL)METHYL]-N-[4-(PROPAN-2-YL)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-HYDROXY-2-METHYL-4-[(4-METHYLPIPERAZIN-1-YL)METHYL]-N-[4-(PROPAN-2-YL)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)-10H-THIENO[2,3-B][1,5]BENZODIAZEPINE: Known for its use in the treatment of schizophrenia and related psychoses.
5-HYDROXY-2-METHYLPYRIDINE: Utilized in various organic synthesis applications.
Uniqueness
5-HYDROXY-2-METHYL-4-[(4-METHYLPIPERAZIN-1-YL)METHYL]-N-[4-(PROPAN-2-YL)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry. Its benzofuran core structure, combined with the hydroxy, methyl, and piperazine groups, provides a versatile scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-N-(4-propan-2-ylphenyl)-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-16(2)18-5-7-19(8-6-18)26-25(30)23-17(3)31-22-10-9-21(29)20(24(22)23)15-28-13-11-27(4)12-14-28/h5-10,16,29H,11-15H2,1-4H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDMBYBVTRDPRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN3CCN(CC3)C)O)C(=O)NC4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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